Methyl 6-bromo-5-fluoronicotinate
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Overview
Description
Methyl 6-bromo-5-fluoronicotinate is a heterocyclic compound with the molecular formula C7H5BrFNO2. This compound is used as a building block in the synthesis of various pharmaceutical and biochemical compounds .
Mechanism of Action
Target of Action
Methyl 6-bromo-5-fluoronicotinate is a chemical compound used in pharmaceutical and organic synthesis . It’s often the case with such compounds that their targets are discovered during the process of drug discovery and development.
Biochemical Pathways
Given its use in pharmaceutical and organic synthesis, it’s likely that it may be involved in various biochemical reactions, potentially serving as a precursor or an intermediate in these pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-5-fluoronicotinate can be synthesized through a multi-step reaction. One common method involves the reaction of methyl 6-bromo-5-fluoropyridine-3-carboxylate with cyclopropylboronic acid in the presence of potassium carbonate and 1,4-dioxane. The reaction mixture is flushed with nitrogen, and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) is added as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-fluoronicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Oxidation Reactions: Oxidizing agents such as Dess-Martin periodane are used in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
Methyl 6-bromo-5-fluoronicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-fluoropyridine-3-carboxylate
- 2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine
Uniqueness
Methyl 6-bromo-5-fluoronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable building block in the synthesis of various complex molecules .
Properties
IUPAC Name |
methyl 6-bromo-5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHKAVXJQLVUBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673235 |
Source
|
Record name | Methyl 6-bromo-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-88-5 |
Source
|
Record name | Methyl 6-bromo-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-bromo-5-fluoronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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